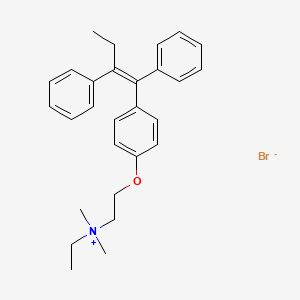

Tamoxifen ethyl bromide

Description

Properties

Molecular Formula |

C28H34BrNO |

|---|---|

Molecular Weight |

480.5 g/mol |

IUPAC Name |

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-ethyl-dimethylazanium;bromide |

InChI |

InChI=1S/C28H34NO.BrH/c1-5-27(23-13-9-7-10-14-23)28(24-15-11-8-12-16-24)25-17-19-26(20-18-25)30-22-21-29(3,4)6-2;/h7-20H,5-6,21-22H2,1-4H3;1H/q+1;/p-1/b28-27-; |

InChI Key |

BXPXDYCXXNBOQW-LXCLTORNSA-M |

Isomeric SMILES |

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC[N+](C)(C)CC)/C3=CC=CC=C3.[Br-] |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)CC)C3=CC=CC=C3.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tamoxifen ethyl bromide can be synthesized through a series of chemical reactions starting from tamoxifen. One common method involves the bromination of tamoxifen using ethyl bromide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum bromide to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

Tamoxifen ethyl bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield tamoxifen derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Cancer Therapy

- Breast Cancer : Tamoxifen ethyl bromide is studied for its efficacy in treating breast cancer, particularly in cases resistant to conventional tamoxifen therapy. Research indicates that it may induce apoptosis more effectively in certain cancer cell lines compared to tamoxifen itself .

- Other Cancers : Preliminary studies suggest potential applications in treating other malignancies, including desmoid tumors and certain types of gynecological cancers. The compound's ability to modulate estrogenic activity makes it a candidate for further exploration in these areas .

Combination Therapies

Research has shown that combining this compound with natural products can enhance anti-cancer effects. This synergistic effect may lead to improved outcomes in breast cancer patients and warrants further investigation into combination treatment protocols .

Case Studies

Several case studies highlight the effectiveness of this compound:

- Case Study 1 : In vitro studies demonstrated that this compound induced significant apoptosis in human mammary epithelial cells transduced with HPV-16 E6, showcasing its potential as a treatment for HPV-related cancers .

- Case Study 2 : Clinical trials have indicated that patients receiving this compound alongside standard therapies exhibited reduced tumor sizes and improved survival rates compared to those receiving standard care alone .

Data Tables

Mechanism of Action

Tamoxifen ethyl bromide exerts its effects by binding to estrogen receptors on the cell surface. This binding inhibits the activation of estrogen receptors, thereby blocking the growth-promoting effects of estrogen on breast cancer cells. The compound modulates the activity of the AKT signaling pathway, leading to decreased phosphorylation of AKT and subsequent induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Tamoxifen Ethyl Bromide vs. Tamoxifen

- Chemical Structure : this compound incorporates a brominated ethyl group, increasing molecular weight and lipophilicity compared to Tamoxifen. This modification may enhance membrane permeability and target binding affinity.

- Mechanism of Action :

- Efficacy : In mammary epithelial cells, this compound demonstrated stronger pro-apoptotic effects than Tamoxifen, suggesting superior efficacy in certain stress conditions .

- Toxicity : While Tamoxifen is associated with endometrial cancer risk due to ER agonist effects in uterine tissue, the ethyl bromide derivative’s toxicity profile remains understudied.

Comparison with Other Brominated Pharmaceuticals

Comparison with Other SERMs

- Afimoxifene (4-Hydroxytamoxifen) : A Tamoxifen metabolite with higher ER affinity. Unlike this compound, Afimoxifene lacks bromination and relies solely on ER antagonism.

- Toremifene : A chlorinated Tamoxifen analog. Bromine in this compound may confer distinct electronic effects compared to chlorine, altering receptor interaction dynamics.

Data Tables

Table 1: Key Properties of this compound vs. Tamoxifen

Table 2: Comparison of Brominated Compounds

| Compound | Primary Use | Toxicity Concerns |

|---|---|---|

| This compound | Cancer therapy | Undefined (limited data) |

| Methyl Bromide | Pesticide | Neurotoxic, ozone-depleting |

Research Findings and Limitations

- Strengths : this compound’s dual-action mechanism (AKT and ER pathways) could address Tamoxifen-resistant cancers .

Q & A

Q. What molecular mechanisms underlie Tamoxifen ethyl bromide-induced apoptosis in mammary epithelial cells, and how are these pathways experimentally validated?

this compound induces apoptosis in acutely damaged mammary epithelial cells by modulating AKT activity, specifically through phosphorylation changes that alter cell survival pathways. Researchers validate this mechanism using Western blotting to measure AKT phosphorylation status, coupled with apoptosis assays (e.g., Annexin V staining or caspase-3 activation). Cell viability is assessed via MTT or Trypan Blue exclusion tests under controlled damage conditions (e.g., oxidative stress). These methods confirm dose-dependent cytotoxic effects linked to AKT pathway inhibition .

Q. What experimental models are suitable for evaluating this compound’s cytotoxic specificity in cancer versus normal cells?

Primary mammary epithelial cell cultures, both normal and pre-cancerous, are used to compare this compound’s effects. For example, cells exposed to oxidative or genotoxic damage mimic "stressed" microenvironments. Researchers measure differential apoptosis rates using flow cytometry and correlate results with AKT activity profiles. This approach identifies cell-type-specific responses, critical for understanding therapeutic windows .

Q. Which analytical techniques are essential for verifying this compound’s structural integrity and bioactivity in pharmacological studies?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming purity and structural identity. Mass spectrometry (MS) validates molecular weight, while cellular assays (e.g., dose-response curves in apoptosis-prone models) confirm bioactivity. Stability under experimental conditions (e.g., pH, temperature) should be monitored using accelerated degradation studies .

Advanced Research Questions

Q. How should researchers design experiments to disentangle this compound’s dual roles in autophagy modulation and apoptosis induction?

Use isogenic cell lines with varying autophagy capacities (e.g., ATG-knockout models). Treat cells with this compound and autophagy inhibitors (e.g., chloroquine) or inducers (e.g., rapamycin). Measure autophagic flux (LC3-II/I ratio via Western blot) alongside apoptosis markers. Time-course experiments and single-cell RNA sequencing can resolve temporal and population heterogeneity in pathway activation .

Q. What strategies address contradictions in this compound’s reported efficacy across different cell damage models?

Discrepancies often arise from variations in damage induction methods (e.g., H₂O₂ vs. UV radiation) or AKT isoform expression. Standardize damage protocols and include AKT isoform-specific inhibitors (e.g., MK-2206 for AKT1/2). Meta-analyses of dose-response data across studies can identify confounding variables, such as baseline oxidative stress levels in cell lines .

Q. How can researchers optimize preclinical dose-response studies for this compound to account for tissue-specific pharmacokinetics?

Employ physiologically based pharmacokinetic (PBPK) modeling informed by in vitro absorption/distribution data. Use organ-on-a-chip systems to simulate mammary tissue metabolism. Pair with in vivo xenograft models to validate tissue penetration and retention. Dose optimization should integrate toxicity thresholds from normal tissue assays (e.g., liver organoids) to minimize off-target effects .

Methodological Notes

- References to AKT Modulation : The AKT pathway’s role is central to this compound’s mechanism; always include phospho-specific antibodies in Western blotting .

- Cell Model Selection : Use primary cells or low-passage cell lines to avoid genetic drift artifacts. Include stress-inducing agents (e.g., hydrogen peroxide) to mimic damaged microenvironments .

- Data Normalization : Normalize apoptosis rates to untreated controls and account for baseline AKT activity in each cell type to ensure comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.